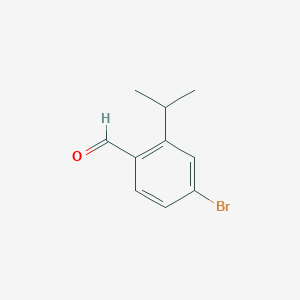

4-Bromo-2-isopropylbenzaldehyde

描述

4-Bromo-2-isopropylbenzaldehyde (CAS No. 1114808-82-0) is a brominated aromatic aldehyde with the molecular formula C₁₀H₁₁OBr and a molecular weight of 227.10 g/mol . Its structure features a benzaldehyde core substituted with a bromine atom at the 4-position and an isopropyl group at the 2-position. This compound is typically synthesized via organometallic reactions, such as the addition of isopropylmagnesium chloride to a brominated precursor, followed by formylation with dimethylformamide (DMF) under controlled temperatures (-15°C to room temperature) .

The bromine substituent enhances electrophilic reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

属性

IUPAC Name |

4-bromo-2-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXITAWUSFVYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Bromo-2-isopropylbenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C10H11BrO) features a bromine atom and an isopropyl group attached to a benzaldehyde structure. The presence of these functional groups influences its reactivity and biological activity. The aldehyde group can participate in various biochemical reactions, while the bromine atom may act as a leaving group in substitution reactions. The steric hindrance provided by the isopropyl group can also affect the compound's selectivity in chemical reactions .

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential as an anticancer agent and its antibacterial properties.

Anticancer Activity

Research indicates that derivatives of brominated isatin compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that 4-bromo isatin derivatives possess antitumor activity against human leukemia (K562) and liver (HepG2) cancer cell lines. The structure-activity relationship (SAR) analysis revealed that certain substitutions at the 3-position enhance the anticancer potency, with IC50 values reported as low as 4.39 µM for HepG2 cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 | >10 |

| This compound | HepG2 | 6.18 |

| 3-Benzylidene derivative | K562 | 4.39 |

| 3-Benzylidene derivative | HepG2 | 6.18 |

This table summarizes the cytotoxic effects of various derivatives, indicating that modifications to the structure can significantly influence biological activity.

Antibacterial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antibacterial effects. While specific data on this compound is limited, related compounds within the same chemical family have demonstrated activity against Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects can be attributed to several factors:

- Enzyme Interaction : The aldehyde group can react with amino acids in proteins, potentially inhibiting enzyme activity.

- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell lysis.

- Induction of Apoptosis : Some studies suggest that brominated compounds can induce programmed cell death in cancer cells through various signaling pathways.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of various brominated compounds found that those with larger substituents at specific positions exhibited enhanced cytotoxicity against K562 and HepG2 cell lines. This supports the notion that structural modifications can lead to improved therapeutic potential .

Case Study 2: Antibacterial Properties

While direct studies on this compound are sparse, related benzaldehyde derivatives have been tested for their antibacterial properties against common pathogens such as E. coli and S. aureus. These studies indicate a promising avenue for further exploration regarding the antibacterial efficacy of this compound .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 4-Bromo-2-isopropylbenzaldehyde with structurally or functionally related brominated benzaldehyde derivatives:

Key Research Findings:

Substituent Effects on Reactivity: The isopropyl group in this compound introduces steric hindrance, reducing reaction rates in nucleophilic aromatic substitution compared to less bulky derivatives like 4-Bromo-2-fluorobenzaldehyde . Electron-withdrawing groups (e.g., -Br, -F) enhance electrophilicity at the aldehyde position, facilitating condensation reactions. For example, 4-Bromo-2-fluorobenzaldehyde exhibits faster Knoevenagel reactivity than its non-fluorinated analogs .

Thermal Stability: Methoxy-substituted derivatives (e.g., 2-Bromo-3,4-dimethoxybenzaldehyde) show higher thermal stability (m.p. 86°C) due to hydrogen bonding between methoxy and aldehyde groups .

Applications in Drug Synthesis: Amide derivatives (e.g., 4-Bromo-N-cyclopropyl-2-isopropylbenzamide) are prioritized in medicinal chemistry for their improved bioavailability compared to aldehyde precursors . Hydroxy-substituted analogs (e.g., 4-Bromo-2-hydroxy-6-methylbenzaldehyde) serve as ligands in metal-catalyzed reactions, leveraging the phenolic -OH group for coordination .

For instance, 4-(Bromomethyl)benzaldehyde mandates rigorous PPE use during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。